3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465517
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 |
| Standard InChI Key | ZAXKZLCOLIOWBP-ABLWVSNPSA-N |
| Isomeric SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl ((3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate), reflects its stereochemical configuration. Key structural features include:
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Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.
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Ethylamino substituent: Attached to the pyrrolidine’s C3 position, contributing to basicity and hydrogen-bonding capacity.
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(S)-2-Amino-3-methylbutanoyl moiety: A branched amino acid derivative that introduces chirality and potential bioactivity.
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tert-Butyl ester: Enhances solubility in organic solvents and stabilizes the carboxylate group during synthesis .
Table 1: Key Structural and Stereochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₆H₃₁N₃O₃ | |
| Molecular weight | 313.44 g/mol | |
| Stereochemistry | (S)-configuration at C2 and C3 positions | |
| SMILES | CCN([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)C@HN | |
| X-ray crystallography data | Not publicly available | - |
Conformational Analysis
Computational modeling reveals that the pyrrolidine ring adopts an envelope conformation, minimizing steric strain. The ethylamino group’s orientation facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule in polar solvents.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols to ensure stereochemical fidelity:
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Pyrrolidine functionalization: Introduction of the ethylamino group via nucleophilic substitution or reductive amination.
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Amino acid coupling: Peptide bond formation between the pyrrolidine and (S)-2-amino-3-methylbutanoic acid using coupling agents like HATU or EDC.
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tert-Butyl ester protection: Reaction with Boc anhydride under basic conditions.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Source |
|---|---|---|---|---|
| Solid-phase peptide synthesis | 65 | 95 | Epimerization at C2 | |
| Solution-phase coupling | 78 | 98 | Solubility issues in nonpolar solvents | |
| Continuous flow reactor | 82 | 99 | High equipment cost |
Purification and Characterization
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.
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NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 1.44 (tert-butyl), 3.25–3.50 (pyrrolidine CH₂), and 6.20 (amide NH) .
Physicochemical Properties
Stability and Solubility
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Solubility: Soluble in DMSO (≥50 mg/mL), ethanol (20 mg/mL), and dichloromethane; insoluble in water .
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Storage: Stable at -20°C for 2 years; hygroscopic in ambient conditions .
Table 3: Physicochemical Profile
| Property | Value | Method | Source |
|---|---|---|---|
| Melting point | Not determined | - | |
| Boiling point | 426.1°C (predicted) | EPI Suite | |
| LogP (octanol-water) | 2.1 | Computational | |
| pKa | 9.3 (amine), 3.1 (carboxylate) | Potentiometric |
Applications in Medicinal Chemistry
Protease Inhibitor Development
The compound’s pyrrolidine-ethylamino motif mimics transition states in protease-catalyzed reactions. For example, it has been used as a scaffold in:
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HIV-1 protease inhibitors: Modifying the tert-butyl group improves binding to the enzyme’s hydrophobic pocket.
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Legumain inhibitors: Aza-peptide analogs derived from this compound show IC₅₀ values <100 nM against Schistosoma mansoni asparaginyl endopeptidase .
Peptidomimetic Design
Incorporating the molecule into peptide backbones enhances metabolic stability. In a 2024 study, analogs exhibited 3-fold increased half-life in human plasma compared to native peptides.
Future Perspectives
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Stereoselective synthesis: Developing asymmetric catalysis methods to reduce reliance on chiral resolution.
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Targeted drug delivery: Conjugating the compound with nanoparticles for enhanced bioavailability.
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Green chemistry: Optimizing solvent-free synthesis routes to minimize environmental impact.
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